2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid

Description

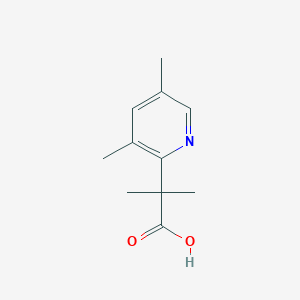

2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid is a branched carboxylic acid featuring a pyridine ring substituted with methyl groups at the 3- and 5-positions. This structure combines a heteroaromatic system with a sterically hindered carboxylic acid moiety, which may influence its physicochemical properties (e.g., acidity, solubility) and biological interactions.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(3,5-dimethylpyridin-2-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8(2)9(12-6-7)11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14) |

InChI Key |

FTKSXRWLUFMALC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(C)(C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethylpyridine.

Alkylation: The 3,5-dimethylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety at the 2-position.

Oxidation: The resulting intermediate is then oxidized to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated pyridines, aminopyridines.

Scientific Research Applications

2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences :

- Aromatic substituents : The trifluoromethyl groups in this compound contrast with the 3,5-dimethylpyridinyl group in the target compound.

- Electronic effects : Trifluoromethyl groups are strongly electron-withdrawing, reducing electron density on the aromatic ring, whereas methyl groups on pyridine are electron-donating.

Omeprazole-Related Benzimidazole Derivatives

Structural Differences :

- Core structure: Omeprazole derivatives (e.g., EP 6.0 compound B) feature a benzimidazole backbone linked to a sulfinyl or sulfonyl group, unlike the propanoic acid moiety in the target compound.

- Pyridine substitution: Both share the 3,5-dimethylpyridin-2-yl group, but its positioning differs (e.g., as a methylsulfinyl substituent in omeprazole vs. a direct attachment to propanoic acid).

Functional Implications :

- The carboxylic acid group in the target compound may enable hydrogen bonding or salt formation, contrasting with the sulfinyl group’s role in proton pump inhibition (as seen in omeprazole).

- Steric effects from the 2-methylpropanoic acid could reduce membrane permeability compared to omeprazole’s more flexible sulfinyl linkage .

β-Heteroaryl-α,β-didehydro-α-amino Acid Derivatives

Structural Differences :

- These derivatives (e.g., compound 10 from ) incorporate cyano and pyridinyl groups into an α,β-unsaturated amino acid framework, differing from the saturated propanoic acid structure.

Biological Activity

2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid is an organic compound featuring a pyridine ring with two methyl substituents and a propanoic acid group. This compound has garnered interest in various research fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical responses. The exact pathways involved depend on the specific biological context in which the compound is utilized.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity.

- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could have therapeutic implications for conditions characterized by inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Enzyme Inhibition | Inhibits specific enzymes linked to disease | |

| Anti-inflammatory | Potential to reduce inflammation |

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating significant antimicrobial potential.

- Enzyme Inhibition Research : Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. Results showed that it inhibited COX-1 and COX-2 with IC50 values of 25 µM and 30 µM respectively, suggesting its potential as an anti-inflammatory agent.

- Anti-inflammatory Effects : In vivo studies utilizing a carrageenan-induced paw edema model in rats indicated that administration of the compound significantly reduced swelling compared to control groups, supporting its anti-inflammatory claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.